

Niraparib tosylate colony formation assay protocol

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Compound Focus: Niraparib Tosylate

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Quantitative Data from Colony Formation Assays

The table below summarizes key experimental parameters and findings from preclinical studies utilizing **niraparib tosylate** in colony formation assays.

Parameter	Details
Cell Lines Used	KYSE-30, KYSE-150 (Esophageal Squamous Cell Carcinoma) [1] [2]; A2780, SKOV3, PEO1 (Ovarian Cancer) [3]
Niraparib Treatment	5 $\mu\text{mol/L}$ (KYSE cells) [1] [2]
Radiation Dose	4 Gy (X-rays) [1] [2]
Key Finding (Combination vs. Radiation alone)	Colony formation efficiency was significantly lower in the combination group ($P < 0.01$) [1] [2]
Plating Density	1,000 cells/plate (60 mm dish) [1] [2]; 5,000 cells/well (6-well plate) [3]
Incubation Time	8-10 days (KYSE cells) [1] [2]; 1-2 weeks (Ovarian cancer cells) [3]

Parameter	Details
Staining & Counting	Fixed with 4% paraformaldehyde, stained with 0.5%-1% crystal violet; colonies with ≥50 cells were counted [1] [2] [3]
Calculated Metrics	Colony Formation Rate (%), Surviving Fraction (SF) [1] [2]

Detailed Experimental Protocol

Here is a step-by-step protocol for performing a colony formation assay to evaluate **niraparib tosylate** as a radiosensitizer, synthesized from the referenced studies.

Pre-Assay Preparation

- **Cell Line Selection:** Choose appropriate cancer cell models (e.g., KYSE-30, KYSE-150 for ESCC). Culture cells in recommended medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere [1] [2].
- **Drug Solution:** Prepare a stock solution of **niraparib tosylate** in DMSO. Dilute to the desired working concentration (e.g., 5 µmol/L) in culture medium for treatments [1] [2] [4].

Cell Plating and Experimental Groups

- **Day 1: Plate Cells**
 - Trypsinize, count, and reseed cells in 60 mm culture dishes or 6-well plates at a low density of **1,000 to 5,000 cells per well** to allow for undisturbed colony growth over 1-2 weeks [1] [2] [3].
 - Allow cells to adhere for 24 hours.
- **Define Treatment Groups:**
 - **Control:** No treatment.
 - **Niraparib alone:** Treat with **niraparib tosylate** (e.g., 5 µmol/L).
 - **Radiation alone:** Expose to radiation (e.g., 4 Gy).
 - **Combination:** Treat with **niraparib tosylate** followed by radiation [1] [2].

Drug and Radiation Treatment

- **Day 2: Apply Treatments**

- For combination group, incubate cells with **niraparib tosylate** for several hours (e.g., 6 hours) before irradiation [1] [2].
- Expose relevant groups to a single dose of radiation (e.g., 4 Gy X-rays). After irradiation, return all plates to the incubator for the duration of the assay.

Colony Fixation, Staining, and Counting

- **Day 8-12: Harvest Colonies**

- After 8-12 days of incubation, or when visible colonies have formed in the control group, terminate the assay.
- **Fixation:** Aspirate medium, gently wash with PBS, and add 4% paraformaldehyde to cover the cell layer for 15 minutes at room temperature [1] [2].
- **Staining:** Remove paraformaldehyde, wash gently, and add 1% crystal violet solution (in 20% methanol) for 15 minutes [1] [2] [3].
- **Rinsing & Drying:** Carefully rinse plates with tap water until background staining is removed. Air-dry the plates completely [3].
- **Counting:** Using a microscope, count all colonies containing **50 or more cells** [1] [2].

Data Analysis

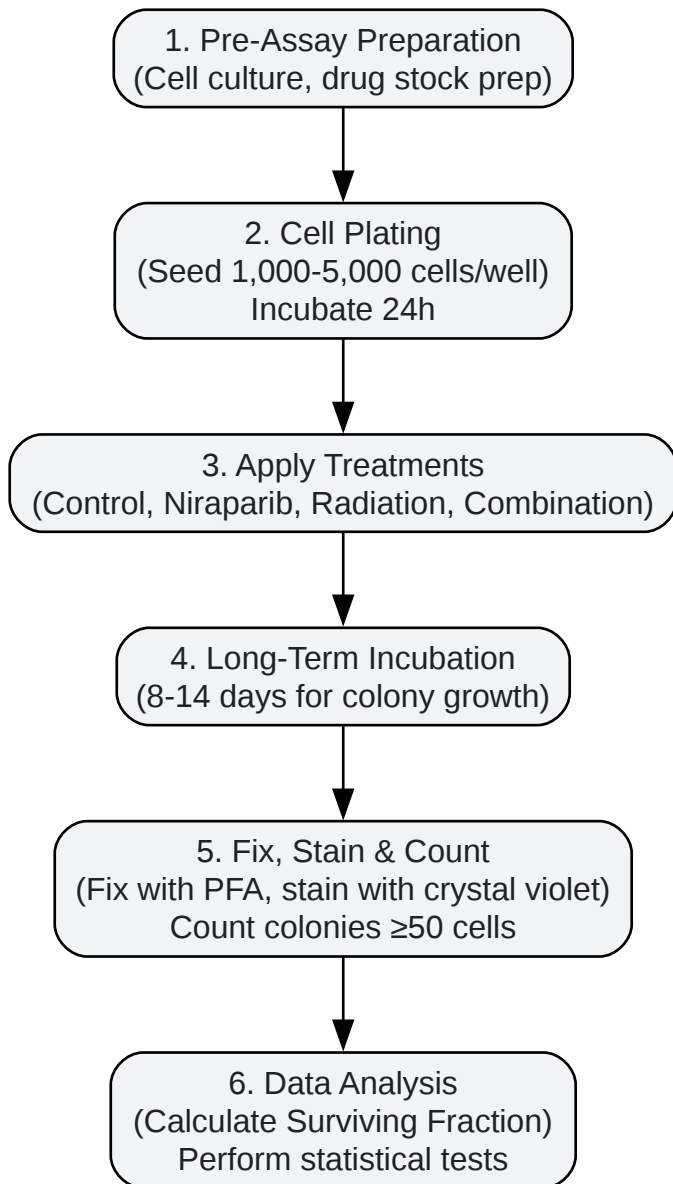
- **Calculate Colony Formation Rate:** (Number of colonies counted / Number of cells seeded) × 100% [1] [2].
- **Calculate Surviving Fraction (SF):** Number of colonies counted / (Number of cells seeded × (Plating efficiency of control / 100)), where plating efficiency is the colony formation rate of the control group [1] [2].
- **Statistical Analysis:** Compare the surviving fractions between treatment groups using appropriate statistical tests (e.g., t-test). A significant reduction in the SF of the combination group compared to radiation alone indicates a radiosensitizing effect [1] [2].

Underlying Mechanism of Action

Niraparib tosylate acts as a potent and selective inhibitor of PARP1 and PARP2 enzymes [5] [4]. The following diagram illustrates the core mechanism of how **niraparib tosylate**, particularly in combination with radiation, leads to reduced colony formation and increased cancer cell death.

Experimental Workflow Visualization

The following diagram outlines the key procedural stages of the colony formation assay protocol, providing a clear overview of the experimental timeline and critical steps.



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Research Applications and Synergistic Combinations

Colony formation assays are crucial for evaluating the efficacy of **niraparib tosylate**, both as a single agent and in combination with other therapies. Research has identified promising synergistic partners.

- **Single-Agent Activity: Niraparib tosylate** demonstrates potent anti-tumor activity as a single agent, particularly in cancer cells with deficiencies in DNA repair pathways, such as those harboring **BRCA1/2 mutations** [5] [4].
- **Synergy with GX15-070 (Obatoclax):** A 2025 study identified GX15-070, an Mcl1 inhibitor, as a strong synergist with niraparib. The combination was effective in ovarian cancer models **independent of BRCA status**. Mechanistically, GX15-070 promotes a shift in DNA repair from Homologous Recombination (HR) to error-prone Non-Homologous End Joining (NHEJ), increasing the cell's reliance on PARP for survival and thus enhancing niraparib's efficacy [3].

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